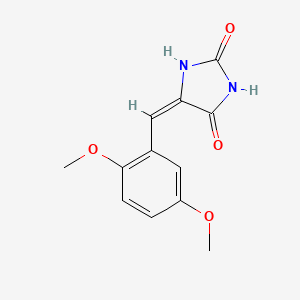

5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, involves the catalytic hydrogenation of corresponding benzylidene compounds, indicating a potential synthetic pathway for 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione as well (Wessels, Schwan, & Pong, 1980).

Molecular Structure Analysis

Compounds within this family, such as 3-(4-Bromobenzyl)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione, show that the imidazolidinedione and benzylidene rings can be coplanar, affecting the molecule's overall shape and reactivity (Simone et al., 1995).

Chemical Reactions and Properties

The reactivity of similar compounds, such as 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary and secondary alkylamines, suggests that 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione could also engage in interesting chemical transformations, potentially forming new derivatives with varied biological activities (Jeon & Kim, 2000).

Physical Properties Analysis

The physical properties of related compounds, such as the crystal structure of (Z)-4-(2-Methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one, provide insights into potential physical properties of 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione. These properties include intramolecular hydrogen bonding and intermolecular π–π stacking, which can influence solubility, stability, and crystallinity (Hu & Chen, 2015).

Chemical Properties Analysis

The synthesis and characterization of compounds like (E)-4-Amino-N’-(2,5-dimethoxybenzylidene)benzohydrazide, which share structural similarities with 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione, can shed light on the chemical properties of the latter, including its potential for forming hydrogen bonds and its electron distribution, contributing to its reactivity and interaction with biological targets (Punitha, Senthilkumar, & Muthukumaran, 2020).

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

A compound structurally related to 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione, specifically 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, was investigated for antidepressant activity. The study found that this compound has potential antidepressant activity with a mechanism different from traditional tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).

Inhibitors of Phosphodiesterase

Another related compound, 4-(3,4-Dimethoxybenzyl)-2-imidazolidinone, exhibited potent inhibition of rat erythrocyte phosphodiesterase. This compound introduces a new and potent group of inhibitors for phosphodiesterase, which may be useful in physiological studies and for understanding the inhibitory site of the enzyme (Sheppard & Wiggan, 1971).

Electrochemical Behavior

The electrochemical behavior of hydantoin derivatives, including 5-(4methoxybenzylidene)imidazolidine-2,4-dione, was examined. The study explored the oxidation mechanisms of these compounds, which could help understand the biochemical actions of this class of compounds (Nosheen et al., 2012).

Antiviral Activity

Imidazo[1,5-a]-1,3,5-triazine derivatives, similar in structure to 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione, were synthesized and tested for their inhibitory effects on ortho- and paramyxoviruses. Some of these compounds showed specific inhibitory activity against certain viruses, indicating their potential in antiviral research (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Antioxidant and Neuroprotective Properties

Oxyresveratrol imine derivatives, including compounds structurally related to 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione, were studied for their antioxidant and neuroprotective properties. These compounds showed significant cytoprotective effects against oxidative stress in PC12 cells (Hur, Kim, Lee, Lee, & Choi, 2013).

Eigenschaften

IUPAC Name |

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-8-3-4-10(18-2)7(5-8)6-9-11(15)14-12(16)13-9/h3-6H,1-2H3,(H2,13,14,15,16)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMUNRZLNDFJBL-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036291 | |

| Record name | (5E)-5-(2,5-Dimethoxybenzylidene)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-(2,5-dimethoxybenzylidene)imidazolidine-2,4-dione | |

CAS RN |

52036-18-7 | |

| Record name | (5E)-5-(2,5-Dimethoxybenzylidene)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline](/img/structure/B5560539.png)

![4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5560544.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B5560568.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)

![8-fluoro-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5560585.png)

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)

![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)

![cyclohexyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5560618.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)